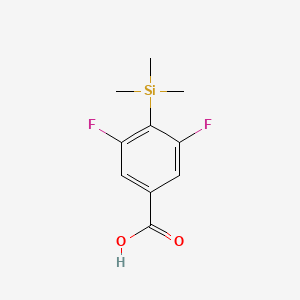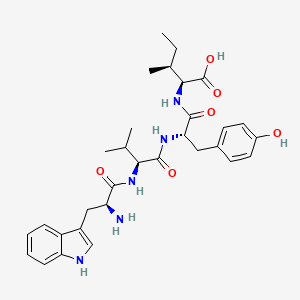![molecular formula C13H9ClO6 B15170939 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 919367-10-5](/img/structure/B15170939.png)
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furo3,2-gbenzopyran ring system with chloro, hydroxy, and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from simpler aromatic compounds. One common route includes:
- Formation of the benzopyran ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Introduction of the furo ring : This step often involves the use of furan derivatives and appropriate catalysts to form the furo3,2-gbenzopyran structure.
- Substitution reactions : Chlorination, hydroxylation, and methoxylation are carried out using specific reagents like thionyl chloride, hydrogen peroxide, and dimethyl sulfate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
- Reduction : The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
- Substitution : The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution : Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
- Oxidation : Formation of quinones or other oxidized products.
- Reduction : Formation of hydroxy derivatives.
- Substitution : Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Methoxy-7H-furo3,2-gbenzopyran-7-one : Similar structure but lacks the chloro and hydroxy substituents.
- 5-Hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one : Similar structure but lacks the chloro substituent.
Uniqueness: 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
919367-10-5 |
|---|---|
Molekularformel |
C13H9ClO6 |
Molekulargewicht |
296.66 g/mol |
IUPAC-Name |
6-chloro-5-hydroxy-4,9-dimethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO6/c1-17-9-5-3-4-19-10(5)12(18-2)11-6(9)8(15)7(14)13(16)20-11/h3-4,15H,1-2H3 |
InChI-Schlüssel |
HKPJYDNUFOWOLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=O)OC2=C(C3=C1C=CO3)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


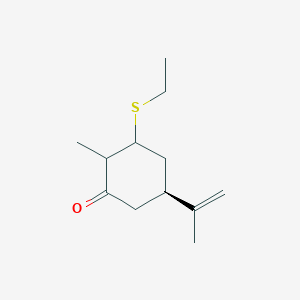
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
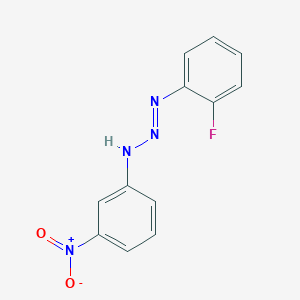
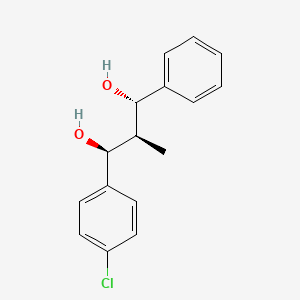
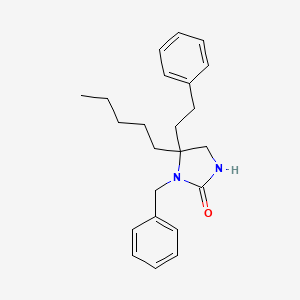
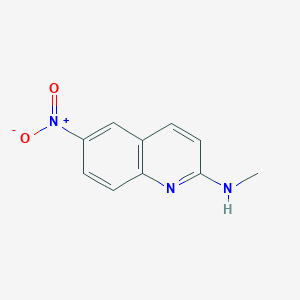


![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

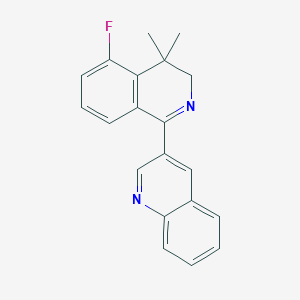
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
